2-(Prop-2-en-1-yl)cyclododecan-1-one
Description
2-(Prop-2-en-1-yl)cyclododecan-1-one is a macrocyclic ketone derivative featuring a cyclododecanone core substituted with a propenyl (allyl) group at the 2-position. The methylpropenyl analog has a molecular formula of C₁₆H₂₈O, a molecular weight of 236.393 g/mol, and a calculated LogP of 5.05, indicating high lipophilicity . The propenyl substituent introduces unsaturation, which may influence reactivity (e.g., via Michael addition or polymerization) and intermolecular interactions.
Properties
CAS No. |
32539-89-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-prop-2-enylcyclododecan-1-one |
InChI |
InChI=1S/C15H26O/c1-2-11-14-12-9-7-5-3-4-6-8-10-13-15(14)16/h2,14H,1,3-13H2 |
InChI Key |
FLURYORXWLRLPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent differences:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(Prop-2-en-1-yl)cyclododecan-1-one | Propenyl (allyl) | C₁₅H₂₄O¹ | ~220.35² |
| 2-(2-Methylprop-2-enyl)cyclododecan-1-one | Methylpropenyl | C₁₆H₂₈O | 236.393 |
| 2-(3-Hydroxypropyl)cyclododecan-1-one | 3-Hydroxypropyl | C₁₅H₂₈O₂ | 240.382 |
¹Estimated based on cyclododecanone (C₁₂H₂₂O) + propenyl (C₃H₅). ²Calculated using atomic masses.
- Propenyl vs. Methylpropenyl : The methylpropenyl analog () adds a methyl branch to the propenyl chain, increasing molecular weight by ~16 g/mol and LogP by 0.5–1.0 units due to enhanced hydrophobicity .
- Propenyl vs. Hydroxypropyl : The hydroxypropyl variant (CAS: 32539-82-5) replaces the alkene with a hydroxyl group, significantly altering polarity. This substitution reduces LogP (estimated ~3.5–4.0) and introduces hydrogen-bonding capacity, impacting solubility and crystal packing .
Physical Properties
- Hydrogen Bonding : The hydroxypropyl derivative’s hydroxyl group enables hydrogen bonding (as per Etter’s graph set analysis), likely improving solubility in polar solvents compared to the hydrophobic propenyl and methylpropenyl analogs .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended to confirm the purity and structural identity of 2-(Prop-2-en-1-yl)cyclododecan-1-one post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the allyl (prop-2-en-1-yl) group and cyclododecanone backbone. Key signals include allylic protons (~5.0–5.8 ppm) and the ketone carbonyl (~210 ppm in ) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Compare retention times against certified reference standards (e.g., EP/JP/USP guidelines for impurity profiling) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] or [M+Na] peaks) and detects trace impurities .
Advanced: How can data inconsistencies during X-ray crystallographic refinement of this compound be systematically addressed?
Answer:
- Structure Solution with SHELXT: Input Friedel pairs and assign space groups using intensity statistics (e.g., E-values) to resolve ambiguities in Laue symmetry .
- Refinement in SHELXL: Address thermal motion artifacts by refining anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Use restraints for disordered allyl groups (e.g., DFIX/SADI commands) .
- Validation with Mercury CSD: Analyze intermolecular interactions (e.g., van der Waals contacts) to identify packing anomalies. Compare against similar cyclododecanone derivatives in the Cambridge Structural Database .
Basic: What synthetic strategies are effective for introducing the allyl group into cyclododecanone, and how can reaction yields be optimized?
Answer:
- Allylation via Grignard Reagents: React cyclododecanone with allylmagnesium bromide in dry THF under inert atmosphere. Quench with ammonium chloride and purify via column chromatography (silica gel, hexane/ethyl acetate) .
- Microwave-Assisted Synthesis: Reduce reaction time and improve yield (e.g., 15–20% increase) by optimizing temperature (80–120°C) and microwave power (300–500 W) .
- Catalytic Methods: Explore palladium-catalyzed allylic alkylation for regioselective functionalization, monitoring progress via TLC .
Advanced: How can intermolecular interaction patterns in this compound crystals inform its physicochemical stability?
Answer:
- Hirshfeld Surface Analysis: Use CrystalExplorer or Mercury to quantify interaction types (e.g., H-bonding, π-π stacking). High C–H⋯O interactions suggest ketone-driven packing stability .
- Thermogravimetric Analysis (TGA): Correlate thermal decomposition onset temperatures with crystal packing density. Low void volumes (analyzed via Mercury’s void visualization) often correlate with higher melting points .
- Dynamic Vapor Sorption (DVS): Test hygroscopicity under varying humidity; hydrophobic packing (e.g., dominant van der Waals contacts) reduces water uptake .
Basic: How should researchers design stability studies for this compound under varying environmental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), UV light (ICH Q1B guidelines), and acidic/alkaline hydrolysis. Monitor degradation products via LC-MS .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze monthly for changes in purity (HPLC) and crystallinity (PXRD) .
- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life data from high-temperature studies .
Advanced: What computational approaches can predict the regioselectivity of reactions involving the allyl group in this compound?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the allyl group. Gaussian or ORCA software can model transition states for allylic substitutions .
- Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways using GROMACS. Compare free energy barriers for competing mechanisms .
- Docking Studies: If the compound has biological targets, use AutoDock Vina to predict binding modes influenced by allyl group conformation .
Basic: What precautions are critical when handling this compound due to its structural features?
Answer:
- Air-Sensitive Groups: Store under nitrogen or argon to prevent oxidation of the allyl group. Use Schlenk lines for moisture-sensitive reactions .
- Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) before in vivo studies .
- Waste Disposal: Neutralize ketone-containing waste with sodium bisulfite before disposal .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?
Answer:
- Solvent and Conformation Effects: Simulate -NMR shifts (e.g., via ACD/Labs or ChemDraw) with explicit solvent models (e.g., COSMO-RS). Account for rotational barriers in the allyl group .
- Dynamic Averaging: Use EXSY NMR to detect conformational exchange in solution. Compare with DFT-optimized geometries .
- Referencing Artifacts: Calibrate spectra using internal standards (e.g., TMS) and verify spectrometer shimming .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
